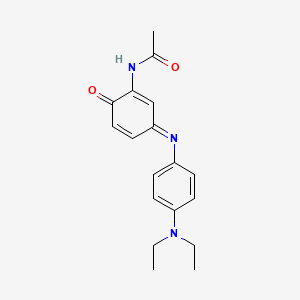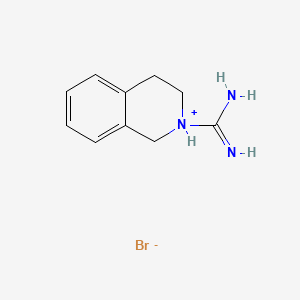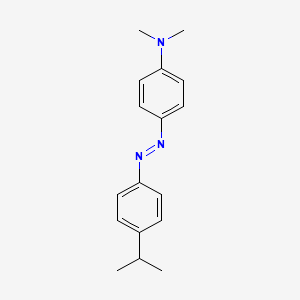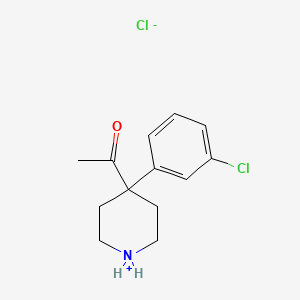
Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a piperidine ring substituted with a 3-chlorophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride typically involves the reaction of 3-chlorophenylpiperidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-chloro-: Similar in structure but lacks the piperidine ring.
1-(3-Chlorophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride is unique due to its specific combination of a piperidine ring with a 3-chlorophenyl group and an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
54402-03-8 |
|---|---|
Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperidin-1-ium-4-yl]ethanone;chloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-10(16)13(5-7-15-8-6-13)11-3-2-4-12(14)9-11;/h2-4,9,15H,5-8H2,1H3;1H |
InChI Key |
KOOLZYMTAJTCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC[NH2+]CC1)C2=CC(=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


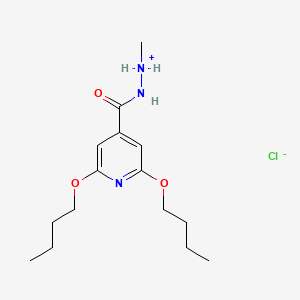
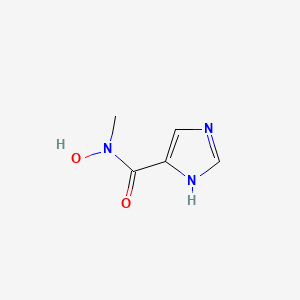
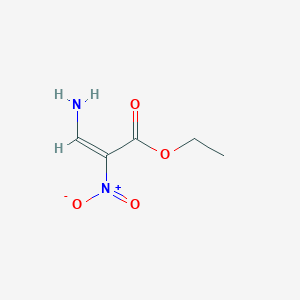
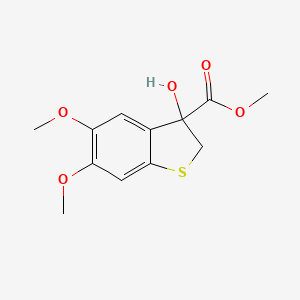
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

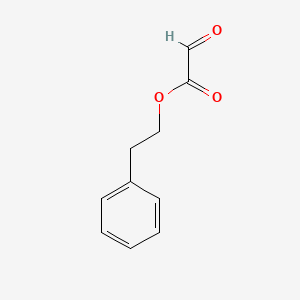

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)


